molecular formula C10H14BrNO B1400114 4-Bromo-2-isobutoxyphenylamine CAS No. 1490694-65-9

4-Bromo-2-isobutoxyphenylamine

Cat. No. B1400114
M. Wt: 244.13 g/mol
InChI Key: WBUJEFCQOZCVRA-UHFFFAOYSA-N
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Description

4-Bromo-2-isobutoxyphenylamine is a chemical compound with the molecular formula C10H14BrNO and a molecular weight of 244.13 g/mol1. It is used in various chemical reactions and has potential applications in different fields1.



Synthesis Analysis

Unfortunately, there is no specific information available on the synthesis of 4-Bromo-2-isobutoxyphenylamine. However, a related compound, 4-bromo-2- (1,4,5-triphenyl-1H-imidazole-2-yl)phenol, has been synthesized via the Debus–Radziszewski method2. This might provide some insights into potential synthetic routes for 4-Bromo-2-isobutoxyphenylamine.



Molecular Structure Analysis

The molecular structure of 4-Bromo-2-isobutoxyphenylamine is not explicitly available in the search results. However, a related compound, (E)-4-bromo-2-[(4-hydroxyphenyl)iminomethyl]phenylen-1-olate, has been studied3. This compound is in a zwitterionic form with a strong intramolecular N+–H·O– hydrogen bond3.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving 4-Bromo-2-isobutoxyphenylamine. However, a related compound, 4-bromo-2- (1,4,5-triphenyl-1H-imidazole-2-yl)phenol, has been used as a ligand for the synthesis of complexes of Zn (II), Co (II), Cu (II), Ni (II), and Mn (II)2.



Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-2-isobutoxyphenylamine are not explicitly available in the search results. However, it is known that the compound has a molecular weight of 244.13 g/mol1.


Scientific Research Applications

Metabolic Pathways and Toxicity Studies

  • In Vivo Metabolism in Rats : The in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a psychoactive phenethylamine, was studied in rats. Key metabolites identified include 2-(4-Bromo-2,5-dimethoxyphenyl)-ethanol and 4-bromo-2,5-dimethoxyphenylacetic acid, indicating at least two metabolic pathways operative in rats (Kanamori et al., 2002).
  • Analysis of Phase I Metabolism : Investigation into the metabolism of 2C-B using hepatocytes from various species including humans. The study provides insights into oxidative deamination and demethylation pathways, important for understanding interspecies differences in metabolism (Carmo et al., 2005).
  • Disposition in Rats After Administration : Study on the disposition and kinetic profile of 2C-B in rats, focusing on major metabolites and their distribution in various tissues. This research is crucial for assessing psychotropic or toxic effects of the drug (Rohanová et al., 2008).

Chemical Synthesis and Applications

  • Synthesis of Related Compounds : Research on the synthesis of bromo-4-isobutyloxyphenyl carbothioamide, a compound relevant to the synthesis of biologically active molecules like febuxostat. The study provides an optimized method for synthesizing this intermediate (Wang et al., 2016).

Application in Medical Research

  • Study on Bromophenols : Investigation into the synthesis and inhibition profiles of various bromophenols, including natural products. This study is significant for understanding the inhibitory effects on enzymes like carbonic anhydrase and cholinesterases, which have implications in medical research (Bayrak et al., 2017).

Safety And Hazards

Future Directions

There is no specific information available on the future directions of 4-Bromo-2-isobutoxyphenylamine. However, a related compound, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, has been synthesized using three successive direct lithiations and a bromination reaction, suggesting potential future directions for the synthesis of similar compounds7.


Please note that the information provided is based on the available data and may not be fully comprehensive. Further research and studies are needed to gain a complete understanding of this compound.


properties

IUPAC Name

4-bromo-2-(2-methylpropoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c1-7(2)6-13-10-5-8(11)3-4-9(10)12/h3-5,7H,6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUJEFCQOZCVRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=CC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-isobutoxyphenylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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